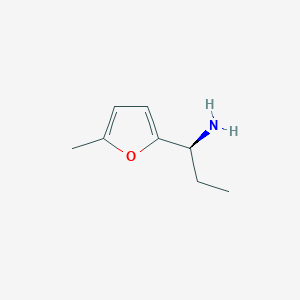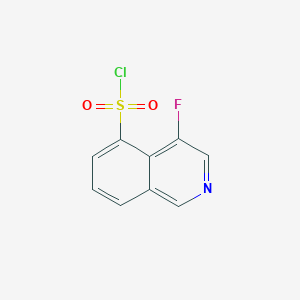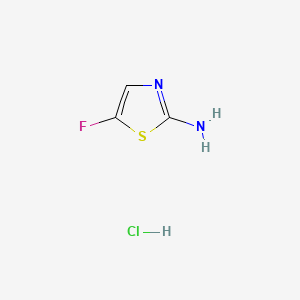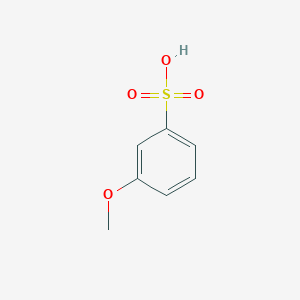
3-Methoxybenzenesulfonic acid
Overview
Description
3-Methoxybenzenesulfonic acid: is an organic compound with the molecular formula C7H8O4S . It is a derivative of benzenesulfonic acid where a methoxy group is substituted at the third position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3-Methoxybenzenesulfonic acid are not well-documented in the literature. This compound is a derivative of benzenesulfonic acid, which is known to interact with various biological targets. The specific targets of this compound remain to be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely depend on its specific interactions with biological targets .
Result of Action
Given its potential reactivity as a sulfonic acid derivative, it could potentially participate in a variety of chemical reactions within cells, but the specific effects would depend on its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzenesulfonic acid can be synthesized through the sulfonation of anisole (methoxybenzene). The process involves the reaction of anisole with sulfur trioxide or fuming sulfuric acid. The reaction typically proceeds as follows:
Sulfonation Reaction:
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where anisole is continuously fed into the reactor along with sulfur trioxide. The reaction mixture is then cooled, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybenzenesulfonic acid undergoes various chemical reactions, including:
-
Electrophilic Substitution Reactions:
Reagents: Sulfur trioxide, fuming sulfuric acid.
Conditions: Controlled temperature, typically below 100°C.
Products: Sulfonated derivatives of anisole.
-
Nucleophilic Substitution Reactions:
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Mild to moderate temperatures, often in the presence of a base.
Products: Substituted sulfonic acid derivatives.
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Aqueous or organic solvents, moderate temperatures.
Products: Oxidized derivatives, including sulfonic acid esters.
Common Reagents and Conditions:
Sulfur trioxide: Used for sulfonation reactions.
Nucleophiles (amines, alcohols): Used for nucleophilic substitution.
Oxidizing agents (potassium permanganate, hydrogen peroxide): Used for oxidation reactions.
Major Products:
Sulfonated derivatives: Formed through electrophilic substitution.
Substituted sulfonic acid derivatives: Formed through nucleophilic substitution.
Oxidized derivatives: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: 3-Methoxybenzenesulfonic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It is employed in the synthesis of sulfonated biomolecules, which are studied for their biological activities.
Medicine: The compound is investigated for its potential therapeutic applications. Sulfonated derivatives of this compound are explored for their antimicrobial and anti-inflammatory properties.
Industry: In industrial applications, this compound is used in the production of surfactants, detergents, and catalysts. It is also utilized in the formulation of specialty chemicals and materials.
Comparison with Similar Compounds
4-Hydroxy-3-methoxybenzenesulfonic acid: This compound has a hydroxyl group instead of a methoxy group at the fourth position.
3-Amino-4-methoxybenzenesulfonic acid: This compound has an amino group at the third position instead of a methoxy group.
Benzenesulfonic acid: The parent compound without any substituents on the benzene ring.
Uniqueness: 3-Methoxybenzenesulfonic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
3-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWHCZLBLCDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476302 | |
| Record name | 3-Methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34256-01-4 | |
| Record name | 3-Methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemical structure of 3-Methoxybenzenesulfonic acid derivatives in relation to their biological activity?
A: While the provided research articles don't delve into the specific mechanism of action for this compound or its derivatives, they highlight the importance of the aromatic ring and substituent groups in biological activity. [, ] For instance, one study focuses on 5-allyl-2-hydroxy-3-methoxybenzenesulfonic acid, a derivative exhibiting antifungal activity against Fusarium oxysporum. [] This suggests that the presence of the allyl group, along with the hydroxyl and methoxy substituents on the benzene ring, plays a crucial role in its antifungal properties. Further research is needed to elucidate the exact interaction of these structural features with their biological targets.
Q2: The research mentions eugenol as a major component of Nyctanthes arbortristis essential oil. How does eugenol relate to this compound, and what are their comparative antimicrobial activities? **
A: Eugenol, chemically known as 4-allyl-2-methoxyphenol, shares structural similarities with this compound, both containing a methoxy group on a benzene ring. [] The research demonstrates that both eugenol and its derivative, 5-allyl-2-hydroxy-3-methoxybenzenesulfonic acid, possess antimicrobial activities. [] Specifically, eugenol exhibited potent antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, while its derivative showed strong antifungal activity against Fusarium oxysporum. [] This highlights the potential of exploring both parent compounds and their derivatives for targeted antimicrobial applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


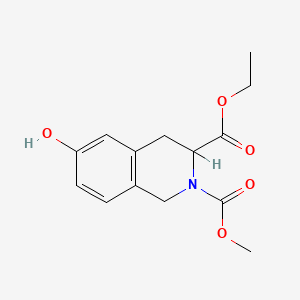
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)
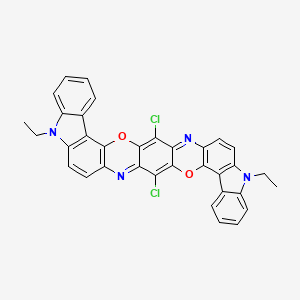
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)
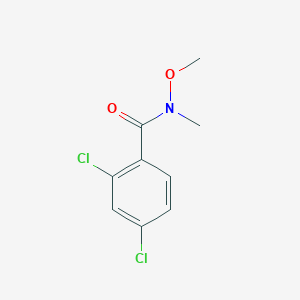
![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)
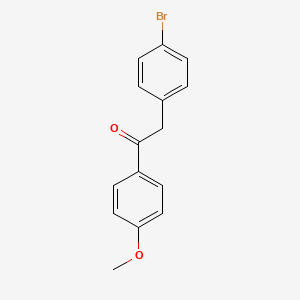
![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)
